molecular formula C14H16N2O2 B4423678 Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- CAS No. 145441-05-0

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-

Cat. No.: B4423678
CAS No.: 145441-05-0
M. Wt: 244.29 g/mol
InChI Key: XSPJNHZTPFTTEM-UHFFFAOYSA-N
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Description

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- is a chemical compound with the molecular formula C11H10N2O2. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . This compound is of particular interest due to its unique structure, which includes a benzamide moiety and an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved may vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- is unique due to its specific substitution pattern on the benzamide and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)14(17)15-12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPJNHZTPFTTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163027
Record name Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145441-05-0
Record name Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145441050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-
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Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-
Reactant of Route 3
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